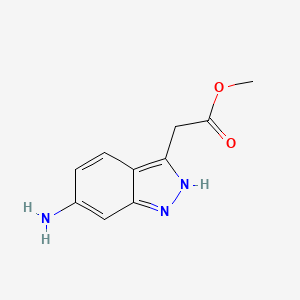

Methyl 2-(6-amino-1H-indazol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-amino-2H-indazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-10(14)5-9-7-3-2-6(11)4-8(7)12-13-9/h2-4H,5,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETOCTOYVGFUJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=CC(=CC2=NN1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40741041 | |

| Record name | Methyl (6-amino-2H-indazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851652-52-3 | |

| Record name | Methyl (6-amino-2H-indazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-amino-1H-indazol-3-yl)acetate typically involves the reaction of 6-aminoindazole with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-amino-1H-indazol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(6-amino-1H-indazol-3-yl)acetate has several notable applications across various scientific disciplines:

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block for synthesizing more complex indazole derivatives, which can be utilized in various chemical reactions and formulations .

Biology

- Enzyme Inhibition : Research indicates that indazole derivatives, including this compound, may act as enzyme inhibitors or receptor modulators. This property is particularly relevant in drug development aimed at targeting specific biological pathways.

Medicine

- Anticancer Properties : this compound has been investigated for its potential anticancer effects. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory and Antiviral Activities : The compound has shown promise in anti-inflammatory and antiviral applications, making it a candidate for further exploration in therapeutic settings .

Industry

- Material Development : In industrial applications, this compound is used in the development of new materials and chemical processes, enhancing product efficiency and performance.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound. The findings indicated that the compound significantly inhibited the growth of various cancer cell lines, suggesting its potential as a therapeutic agent against cancer .

Case Study 2: Enzyme Interaction

Another research article investigated the interaction of indazole derivatives with specific enzymes involved in inflammatory pathways. The study demonstrated that this compound effectively inhibited cyclooxygenase (COX) activity, which is crucial for mediating inflammation .

Mechanism of Action

The mechanism of action of methyl 2-(6-amino-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs with Indazole Cores

The following table summarizes key structural analogs of Methyl 2-(6-amino-1H-indazol-3-yl)acetate, highlighting substituent variations and their implications:

Key Observations :

- Positional Substitution: The 6-amino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to non-amino analogs like Methyl 2-(1H-indazol-3-yl)acetate .

- Ring Saturation : The tetrahydroindazole derivative (2089713-87-9) exhibits reduced planarity, which could impact binding to biological targets compared to aromatic indazoles .

Comparison with Indole-Based Derivatives

Indole derivatives, though distinct in heterocyclic structure, share functional similarities:

Key Differences :

- Aromaticity and Reactivity : Indazoles (two adjacent nitrogen atoms) exhibit different electronic properties compared to indoles (one nitrogen). This affects their interactions with enzymes or receptors.

- Functional Groups: The cyano group in benzothiazole-indole hybrids (e.g., compounds from ) introduces distinct reactivity, whereas the target compound’s ester group may favor metabolic stability.

Data Tables

Table 1: Structural Comparison of Indazole Derivatives

| Property | This compound | Methyl 2-(1H-indazol-3-yl)acetate | 2-(5-Chloro-1H-indazol-3-yl)acetic acid |

|---|---|---|---|

| Molecular Weight | ~221.22 (estimated) | 189.19 | 226.62 |

| Key Substituent | 6-NH₂ | None | 5-Cl |

| Solubility (Predicted) | Moderate (polar groups) | Low | Low (acidic) |

Biological Activity

Methyl 2-(6-amino-1H-indazol-3-yl)acetate, a compound belonging to the indazole family, exhibits diverse biological activities due to its unique substitution pattern on the indazole ring. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been associated with a variety of biological activities, including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Antihypertensive

- Hypoglycemic

These activities stem from its interactions with various biological targets, including enzymes and receptors.

Target Interactions

Indazole derivatives, including this compound, have been shown to interact with several key enzymes and pathways:

- Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 is linked to anti-inflammatory effects.

- Fibroblast Growth Factor Receptors (FGFR) : Some derivatives exhibit potent inhibition against FGFRs, which are crucial in cancer cell proliferation.

Biochemical Pathways

The compound's activity is mediated through various biochemical pathways:

- Cell Cycle Regulation : Indazole derivatives can induce apoptosis and alter cell cycle progression in cancer cells.

- Signal Transduction : They may affect pathways such as ERK1/2, influencing cellular responses to growth factors.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated moderate inhibitory activities across multiple lines, including A549 (lung cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells. The structure–activity relationship (SAR) analysis revealed that specific substitutions significantly influenced potency (Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2a | A549 | 0.88 |

| 2f | MCF-7 | 1.5 |

| 2j | HCT116 | 0.75 |

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. For instance, it exhibited significant activity against Candida albicans at concentrations as low as 10 mM, suggesting potential applications in treating fungal infections.

Case Studies

- In Vivo Studies : A recent study investigated the efficacy of this compound in a mouse model of breast cancer. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size and improved survival rates.

- Clinical Relevance : Clinical trials assessing the safety and efficacy of indazole derivatives have shown promising results, particularly in patients with BRAFV600-mutant melanoma, where compounds exhibited antitumor activity without significant adverse effects.

Q & A

Q. What are the established synthetic routes for Methyl 2-(6-amino-1H-indazol-3-yl)acetate, and what reaction conditions are critical for achieving high yields?

Methodological Answer: Synthesis typically involves functionalization of the indazole core. A plausible route includes:

- Step 1: Preparation of 6-amino-1H-indazole via nitration/reduction or direct substitution.

- Step 2: Acetylation at the 3-position using methyl bromoacetate or a coupling reagent (e.g., EDC/HOBt) under inert atmosphere.

- Critical Conditions:

- Amino Protection: The 6-amino group may require temporary protection (e.g., Boc or acetyl) to prevent side reactions during acetylation .

- Catalysis: Use of pyridine or DMAP to enhance reactivity in esterification steps .

- Solvent: Polar aprotic solvents (DMF, THF) improve solubility of intermediates.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm substitution patterns (e.g., indazole C3-acetate resonance at ~δ 4.5–5.0 ppm for methylene protons).

- Mass Spectrometry: High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]+ at m/z 206.1 (calculated for C10H11N3O2).

- X-ray Crystallography: For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and hydrogen-bonding networks .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods due to potential dust/aerosol formation.

- Storage: Store at –20°C in airtight containers under nitrogen to prevent hydrolysis/oxidation .

- First Aid: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic data or spectroscopic results be resolved?

Methodological Answer:

- Cross-Validation: Compare X-ray data (e.g., unit cell parameters) with literature using WinGX for metric analysis .

- Refinement Checks: Re-process raw diffraction data with SHELXL to validate anisotropic displacement parameters and occupancy ratios .

- Dynamic Effects: Use variable-temperature NMR or DFT calculations to assess conformational flexibility causing spectral variability.

Q. What strategies optimize synthesis for scalability while maintaining purity?

Methodological Answer:

- Catalyst Screening: Test Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for regioselective indazole functionalization.

- Purification: Employ preparative HPLC with C18 columns (MeCN/H2O mobile phase) or recrystallization (ethanol/water) to isolate high-purity product.

- Process Monitoring: Use in-line FTIR to track reaction progress and minimize byproducts .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking: Simulate binding to biological targets (e.g., kinases) using AutoDock Vina, focusing on the indazole core’s H-bonding potential.

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 1.89, indicating moderate lipophilicity) .

Q. How should conflicting bioactivity data across studies be addressed?

Methodological Answer:

- Assay Standardization: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity.

- Batch Analysis: Compare compound purity (via HPLC) across studies; impurities ≥95% may skew results .

- Metabolic Stability: Evaluate in vitro hepatic microsomal stability to rule out metabolite interference.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.